![molecular formula C4F10O5S2 B115279 Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether CAS No. 146829-79-0](/img/structure/B115279.png)

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

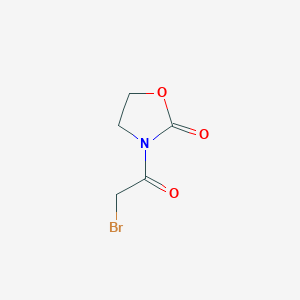

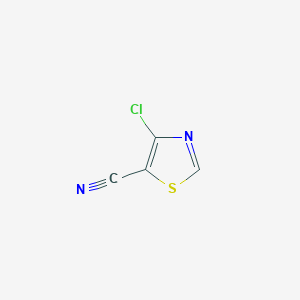

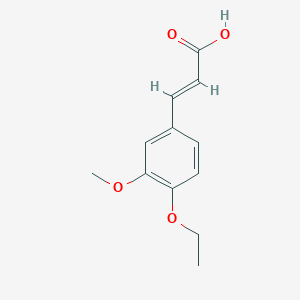

“Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether” is a chemical compound with the molecular formula C4F10O5S2 and a molecular weight of 382.15 . It is also known by other names such as “BIS(2-FLUOROSULPHONYLTETRAFLUOROETHYL) ETHER” and "1,5-BIS(FLUOROSULFONYL)OCTAFLUORO-3-OXAPENTANE" .

Physical and Chemical Properties This compound has a boiling point of 120 °C (at a pressure of 750 Torr) and a predicted density of 1.933±0.06 g/cm3 . It is a clear liquid .

Applications De Recherche Scientifique

Application in Lithium Metal Anodes for Batteries

Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether, as part of lithium bis(fluorosulfonyl)imide, has been shown to enable high-rate cycling of a lithium metal anode at high Coulombic efficiency (up to 99.1%) without dendrite growth in rechargeable batteries. This development overcomes previous limitations related to dendrite growth and Coulombic efficiency, marking a significant advancement in battery technology (Qian et al., 2015).

Use in Electrochemical Applications

Research on acyclic and cyclic sulfonium ionic liquids with alkyl and ether-functionality, paired with bis{(trifluoromethyl)sulfonyl}imide or bis(fluorosulfonyl)imide anions, has demonstrated potential applications in energy storage devices. These ionic liquids exhibit low melting points, low viscosity, good conductivity, and electrochemical stability, making them suitable for use in electrolytes for various electrochemical applications (Murphy et al., 2018).

Role in Polymer Engineering for Fuel Cells

The compound has been incorporated in the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, tailored for fuel-cell applications. These materials demonstrate higher proton conductivity and mechanical properties compared to conventional materials, offering promising avenues for fuel-cell membrane development (Bae et al., 2009).

Enhancing Electrolytes for Rechargeable Batteries

This compound, as part of ether-based electrolytes, has been used to enhance the performance of lithium metal electrodes in rechargeable batteries. Its introduction helps to achieve stable Li cycling with dendrite-free Li deposition, high coulombic efficiency, and improved anodic stability (Miao et al., 2016).

Advancement in Ionic Liquid Electrolytes

This compound forms part of new ether-functionalized pyrazolium ionic liquids with bis(fluorosulfonyl)imide anion, developed for lithium-ion batteries. These electrolytes exhibit desirable properties such as lower viscosity, improved thermal stability, and enhanced electrochemical performance (Wang et al., 2016).

Safety and Hazards

“Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether” is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound carries the GHS hazard statement H314, which indicates that it causes severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10O5S2/c5-1(6,3(9,10)20(13,15)16)19-2(7,8)4(11,12)21(14,17)18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJIAQKFEYWIKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380829 |

Source

|

| Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146829-79-0 |

Source

|

| Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)